Tris(triphenylphosphine)ruthenium(II) chloride, [RuCl2(PPh3)3], is a highly versatile, air-stable Ru(II) complex that serves as both a direct homogeneous catalyst and a foundational precursor for advanced organometallic synthesis [1]. Unlike simple ruthenium salts, this complex features bulky, labile triphenylphosphine ligands that readily dissociate to provide active coordination sites. This well-defined Ru(II) oxidation state and predictable ligand exchange profile make it a critical procurement choice for synthesizing Grubbs-type metathesis catalysts, pincer complexes for transfer hydrogenation, and initiators for controlled radical polymerizations (ATRP) [2]. For industrial and academic buyers, procuring [RuCl2(PPh3)3] eliminates the need for hazardous, low-yield in-situ reduction of Ru(III) salts, streamlining workflows and ensuring high batch-to-batch reproducibility in catalytic applications.
Substituting [RuCl2(PPh3)3] with cheaper ruthenium(III) chloride (RuCl3·xH2O) or alternative Ru(II) precursors like [RuCl2(DMSO)4] often leads to process failure or severe yield penalties. RuCl3 requires harsh, in-situ reduction steps that generate undefined multimetallic species, leading to poor initiation control in polymerizations and complete inactivity in direct alkylidene formation for metathesis catalysts [1]. While [RuCl2(DMSO)4] provides a Ru(II) center, its DMSO ligands exhibit different lability profiles, often requiring higher temperatures for displacement and failing to activate in specific transfer hydrogenation or Kharasch addition protocols where the bulky PPh3 ligands of [RuCl2(PPh3)3] easily dissociate [2]. Consequently, attempting to cut costs with generic salts typically results in unpredictable kinetics, broader polymer dispersities, and failed ligand exchange reactions.
[RuCl2(PPh3)3] enables the direct, one-pot synthesis of Grubbs 1st Generation catalyst (RuCl2(=CHPh)(PCy3)2) in high yield (>90%) via reaction with phenyldiazomethane and PCy3 [1]. In contrast, attempting to use the cheaper RuCl3·xH2O baseline fails completely for direct alkylidene formation, as it lacks the necessary Ru(II) oxidation state and labile phosphine leaving groups, requiring prior conversion to a Ru(II) phosphine intermediate [1].
| Evidence Dimension | Direct yield of Grubbs 1st Gen catalyst |
| Target Compound Data | >90% yield via one-pot synthesis |
| Comparator Or Baseline | RuCl3·xH2O (0% direct yield; requires multi-step conversion) |
| Quantified Difference | Enables direct synthesis, bypassing multi-step reduction |
| Conditions | Reaction with phenyldiazomethane and PCy3 |
Procuring [RuCl2(PPh3)3] allows manufacturers to bypass the hazardous reduction of RuCl3, providing a scalable, cost-effective route to custom metathesis catalysts.
As an initiator for Atom Transfer Radical Polymerization (ATRP), [RuCl2(PPh3)3] provides an immediately active Ru(II) center, achieving narrow molecular weight distributions (PDI < 1.3) for polymers like methyl methacrylate without the need for external reducing agents [1]. Conversely, using RuCl3 requires the addition of external reducing agents (e.g., aluminum alkoxides) to generate the active Ru(II) species in situ, which leads to slower initiation, broader dispersity, and batch-to-batch variability [1].
| Evidence Dimension | Initiator activation and polymer dispersity (PDI) |
| Target Compound Data | Immediate activation, PDI < 1.3 without reducing agents |
| Comparator Or Baseline | RuCl3 (Requires external reducing agents, broader PDI) |
| Quantified Difference | Eliminates the need for external reducing agents while maintaining tight PDI control |
| Conditions | ATRP of methyl methacrylate |
Ensures precise control over polymer architecture and molecular weight, eliminating the reproducibility issues inherent to in-situ reduced catalyst systems.
When utilized as a precursor with appropriate diamine or PNN ligands, [RuCl2(PPh3)3] generates highly active species capable of achieving Turnover Frequencies (TOF) exceeding 250,000 h⁻¹ for the transfer hydrogenation of ketones in 2-propanol [1]. Alternative precursors like [RuCl2(DMSO)4] or unreduced RuCl3 often exhibit significantly lower activity or require entirely different, more forcing activation conditions for the same ligand sets due to differing ligand lability [1].
| Evidence Dimension | Catalytic Turnover Frequency (TOF) |
| Target Compound Data | TOF > 250,000 h⁻¹ with PNN ligands |
| Comparator Or Baseline | [RuCl2(DMSO)4] / RuCl3 (Lower activity or incompatible activation profiles) |
| Quantified Difference | Provides optimal ligand exchange kinetics for high-TOF catalyst generation |
| Conditions | Transfer hydrogenation of ketones in 2-propanol at reflux |
Enables highly efficient, safe reduction of carbonyls without the need for pressurized hydrogen gas or expensive high-pressure reactor equipment.
[RuCl2(PPh3)3] is the premier starting material for synthesizing Grubbs 1st generation catalysts and related custom alkylidene complexes [1]. Its labile PPh3 ligands allow for rapid, high-yield exchange with N-heterocyclic carbenes (NHCs) and tricyclohexylphosphine (PCy3), making it essential for labs and manufacturers developing specialized metathesis catalysts for pharmaceutical or advanced materials synthesis.
In polymer chemistry, this compound serves as a highly reliable, well-defined Ru(II) catalyst for the ATRP of vinyl monomers like methyl methacrylate and styrene [2]. Because it does not require an in-situ reduction step, it is the preferred choice for manufacturing block copolymers and functionalized macromolecules where strict control over molecular weight and narrow dispersity is mandatory.
[RuCl2(PPh3)3] is an ideal precursor for generating highly active transfer hydrogenation catalysts [3]. By utilizing 2-propanol as the hydrogen donor, industrial chemists can perform safe, scalable reductions of ketones and aldehydes to secondary and primary alcohols without the capital expense and safety hazards associated with high-pressure hydrogen gas infrastructure.
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